N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S/c16-7-4-2-1-3-6(7)10(18)15-14-9(17)5-8-11(19)13-12(20)21-8/h1-4,8,16H,5H2,(H,14,17)(H,15,18)(H,13,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRSYTSMPTIJMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)CC2C(=O)NC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide typically involves the reaction of 2,4-thiazolidinedione with acetic anhydride to form an intermediate, which is then reacted with 2-hydroxybenzohydrazide under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl groups results in alcohols.
Scientific Research Applications
Chemical Properties and Structure
N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide has a complex molecular structure that contributes to its biological activity. The compound features a thiazolidine ring system with dioxo groups and a hydrazide moiety, which are crucial for its interaction with biological targets.
Anticancer Activity
Numerous studies have reported the anticancer properties of compounds related to this compound. For instance:
- A study demonstrated that thiosemicarbazone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HepG2 human hepatoblastoma cells. The mechanism involved the induction of apoptosis and inhibition of cell proliferation .
- Another research highlighted the potential of thiosemicarbazone complexes in targeting cancer stem cells, suggesting that modifications in the thiazolidine structure could enhance their efficacy against resistant cancer phenotypes .
Antimicrobial Properties
The compound has shown promising antimicrobial activity:
- Research indicated that thiosemicarbazone derivatives possess antibacterial properties against a range of pathogens, including strains of Chlamydia trachomatis. The incorporation of metal ions into these compounds has been shown to enhance their antibacterial efficacy .
Anti-inflammatory Effects
This compound derivatives have also been investigated for their anti-inflammatory properties:
- A study found that certain thiosemicarbazone complexes reduced inflammation by inhibiting NF-kB transactivation pathways, demonstrating their potential as therapeutic agents for inflammatory diseases .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxybenzohydrazide moiety may also play a role in binding to specific proteins or nucleic acids, thereby modulating their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural uniqueness lies in its 2-hydroxybenzohydrazide substituent. Key analogs and their modifications include:
Key Observations :
Comparison with Analog Syntheses :
Physicochemical Properties
Critical data from analogs:
Notes:
- Chlorinated analogs (e.g., Compound 18) exhibit higher melting points (243–245°C) due to crystallinity .
- Hydroxy groups may reduce melting points by introducing hydrogen-bonding networks.
Anticancer Activity
- Compound 18 () : Superior activity against MCF-7 (IC50: 15.28 mg/mL) and A549 (IC50: 12.7 mg/mL) compared to TZD derivatives without chlorine .
- Target Compound : The 2-hydroxy group may reduce cytotoxicity compared to chlorinated analogs but improve selectivity.
Antimicrobial Activity
- Compound 8 () : Inhibits alanine racemase (IC50: 0.5 mM), outperforming D-cycloserine (IC50: 0.93 mM) .
- Compound 25 () : Moderate antibacterial activity due to 4-chlorophenyl substitution .
Antioxidant/Anti-Inflammatory Activity
Biological Activity
N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the presence of a thiazolidine ring and a hydroxybenzohydrazide moiety. The synthesis typically involves the reaction of 2,4-thiazolidinedione with acetic anhydride followed by a reaction with 2-hydroxybenzohydrazide under controlled conditions. Common solvents used include dichloromethane, with potassium carbonate often serving as a catalyst to facilitate the reaction.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.
Cytotoxic Effects
In addition to its antimicrobial properties, this compound has shown cytotoxic effects against several cancer cell lines. Studies suggest that it induces apoptosis in cancer cells through the activation of intrinsic pathways. The presence of the thiazolidine ring may enhance its ability to interact with cellular targets involved in apoptosis regulation .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition: The thiazolidine ring can interact with specific enzymes, inhibiting their activity.
- Protein Binding: The hydroxybenzohydrazide moiety may bind to proteins or nucleic acids, modulating their function.
- Oxidative Stress Induction: The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death in cancer cells .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, a table summarizing key features is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazolidine ring & hydroxybenzohydrazide | Antimicrobial, cytotoxic |
| 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides | Thiazolidine ring | Antioxidant, anti-inflammatory |
| Thiazolidine derivatives | Thiazolidine ring | Anti-diabetic |
This comparison highlights the distinct biological activities attributed to the specific structural components present in this compound.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, showing potential as an antibacterial agent.
- Cytotoxicity Assessment : Research conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The study indicated that the compound could serve as a lead for developing new anticancer therapies .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide, and how do reaction conditions influence yields?
- Methodology : The compound can be synthesized via multi-step protocols involving condensation of 2-hydroxybenzohydrazide with thiazolidine-2,4-dione derivatives. Key steps include:
- Hydrazide formation : Reacting hydrazine hydrate with ester precursors under reflux in propan-2-ol (3–4 hours, 80–90°C) .
- Thiazolidine ring functionalization : Condensation with substituted aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in the presence of a base (e.g., piperidine) to form intermediates .
- Yield optimization : Higher yields (81–92%) are achieved using polar aprotic solvents (DMF) and controlled temperature (60–80°C) .
Q. How can spectroscopic and analytical techniques validate the structural integrity of this compound?
- Key techniques :
- ¹H/¹³C NMR : Distinct peaks for the thiazolidine-dione ring (δ ~3.8–4.2 ppm for CH₂, δ ~170–175 ppm for carbonyl carbons) and hydroxybenzohydrazide moiety (δ ~10–12 ppm for phenolic -OH) .
- Elemental analysis : Matching experimental vs. theoretical values for C, H, N (e.g., C: 52.01% observed vs. 52.30% calculated) confirms purity .
- Melting point consistency : Sharp melting points (186–204°C) indicate minimal impurities .
Q. What standardized assays are used to screen its pharmacological activity?
- Antimicrobial assays : Broth microdilution (MIC/MBC) against Haemophilus spp. and biofilm inhibition studies using crystal violet staining .
- Antiproliferative activity : MTT assays on cancer cell lines (e.g., IC₅₀ values ranging from 12–45 µM for thiazolidine derivatives) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation, methoxy substitution) resolve contradictions in reported bioactivity data?
- Case study : Chlorinated derivatives (e.g., 2,4-dichlorophenyl analogs) exhibit enhanced antibacterial activity (MIC: 8 µg/mL) compared to non-halogenated variants (MIC: 32 µg/mL) . However, dichlorination reduces solubility, complicating formulation .
- Data reconciliation : Use SAR (Structure-Activity Relationship) models to correlate electronic effects (Hammett σ values) with bioactivity .
Q. What crystallographic strategies ensure accurate refinement of its 3D structure?
- Software : SHELXL for small-molecule refinement, leveraging high-resolution X-ray data (R-factor < 0.05) .
- Challenges : Addressing disorder in the hydroxybenzohydrazide moiety via TLS (Translation-Libration-Screw) refinement .
Q. How should experimental designs for antimicrobial studies account for biofilm vs. planktonic cell susceptibility?
- Methodology :
- Biofilm assays : Grow biofilms on polystyrene plates for 24–48 hours, treat with sub-MIC concentrations, and quantify biomass via CV staining .
- Planktonic assays : Use log-phase cultures in Mueller-Hinton broth .
Q. What computational tools aid in SAR analysis for thiazolidine-dione derivatives?
- Approach :
- Docking studies : AutoDock Vina to predict binding to PPAR-γ (a target for antidiabetic agents) .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
Q. How does the compound’s stability vary under physiological vs. acidic/alkaline conditions?
- Stability profiling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
